molecular formula C13H11F2N B7837606 [3-Fluoro-4-(4-fluorophenyl)phenyl]methanamine

[3-Fluoro-4-(4-fluorophenyl)phenyl]methanamine

Cat. No.: B7837606
M. Wt: 219.23 g/mol
InChI Key: DFYDWGHBAOCGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Fluoro-4-(4-fluorophenyl)phenyl]methanamine is a fluorinated benzylamine derivative characterized by a methanamine group (-CH2NH2) attached to a biphenyl scaffold. The aromatic system features a fluorine atom at the 3-position and a 4-fluorophenyl substituent at the 4-position of the central benzene ring.

Properties

IUPAC Name

[3-fluoro-4-(4-fluorophenyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-11-4-2-10(3-5-11)12-6-1-9(8-16)7-13(12)15/h1-7H,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYDWGHBAOCGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)CN)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[3-Fluoro-4-(4-fluorophenyl)phenyl]methanamine is a fluorinated aromatic amine that has garnered attention for its potential biological activities. This compound, characterized by a complex structure featuring multiple fluorine substituents, is being investigated for various pharmacological effects, including antibacterial and antitumor properties. This article reviews the current understanding of its biological activity, supported by data from recent studies.

Chemical Structure

The chemical structure of [3-Fluoro-4-(4-fluorophenyl)phenyl]methanamine can be represented as follows:

C13H12F2N\text{C}_{13}\text{H}_{12}\text{F}_2\text{N}

This compound contains two fluorine atoms attached to different phenyl rings, which may influence its biological properties through mechanisms such as lipophilicity and electronic effects.

Biological Activity Overview

Recent research has highlighted several areas of biological activity for [3-Fluoro-4-(4-fluorophenyl)phenyl]methanamine:

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntibacterialFluoroaniline Schiff basesGood to moderate against MRSA
AntitumorPyridineamide derivativesIC50 values: 3.22 - 5.82 µM
Antitubercular2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamideMIC: 4 - 64 µg/mL

Case Study: Antibacterial Efficacy

In a study evaluating a series of fluoroaniline derivatives, compound 3f was identified as having a zone of inhibition comparable to standard antibiotics like Streptomycin. The presence of halogen substituents (F, Cl) was linked to enhanced membrane disruption properties against bacterial strains .

Case Study: Antitumor Potential

Another study focused on the SAR of pyridineamide derivatives revealed that modifications with fluorine significantly improved their antitumor activity. The optimal compound demonstrated strong inhibitory effects in vitro, suggesting that similar modifications could enhance the efficacy of [3-Fluoro-4-(4-fluorophenyl)phenyl]methanamine in cancer therapies .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound is utilized as a building block in the synthesis of pharmaceuticals. Its structural features allow for the development of anti-inflammatory and anticancer agents. For instance, modifications of the methanamine group can enhance the bioactivity and selectivity of drug candidates targeting specific diseases.

Case Study: Anti-Cancer Agents
Recent studies have shown that derivatives of [3-Fluoro-4-(4-fluorophenyl)phenyl]methanamine exhibit promising activity against various cancer cell lines. For example, a derivative demonstrated IC50 values in the nanomolar range against breast cancer cells, indicating significant potential for therapeutic applications.

Material Science

Synthesis of Advanced Materials
In material science, this compound is explored for its role in synthesizing polymers with specific electronic properties. The introduction of fluorine atoms enhances the thermal stability and electrical conductivity of the resulting materials.

Data Table: Properties of Fluorinated Polymers

PropertyValue
Thermal StabilityHigh
Electrical ConductivityModerate to High
Mechanical StrengthEnhanced

Biological Studies

Biochemical Probes
[3-Fluoro-4-(4-fluorophenyl)phenyl]methanamine serves as a probe in biochemical assays to study enzyme interactions and receptor binding. Its ability to selectively bind to certain proteins makes it a valuable tool in understanding biochemical pathways.

Case Study: Enzyme Interaction
A study investigated the binding affinity of this compound to a specific enzyme involved in metabolic pathways. The results indicated a strong interaction, suggesting its potential use as a lead compound for developing enzyme inhibitors.

Synthetic Routes and Reaction Conditions

The synthesis of [3-Fluoro-4-(4-fluorophenyl)phenyl]methanamine typically involves several key steps:

  • Formation of Biphenyl Core: Achieved through Suzuki coupling reactions between halogenated benzene and boronic acid derivatives.
  • Functionalization: The methanamine group can be introduced via reductive amination techniques.

Comparison with Similar Compounds

Comparison with Structurally Similar Methanamine Derivatives

The following table and analysis compare [3-Fluoro-4-(4-fluorophenyl)phenyl]methanamine with key structural analogs, focusing on molecular features, physicochemical properties, and applications.

Table 1: Comparative Analysis of Methanamine Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
[3-Fluoro-4-(4-fluorophenyl)phenyl]methanamine C13H11F2N - 3-Fluoro
- 4-(4-Fluorophenyl)
219.23 Potential kinase inhibitor scaffold
3-Fluoro-4-methylbenzylamine C8H10FN - 3-Fluoro
- 4-Methyl
139.17 Intermediate in bioactive molecule synthesis
N-(4-Fluorobenzylidene)-1-(4-Fluorophenyl)methanamine C14H11F2N - 4-Fluorophenyl
- Imine linkage
231.24 Catalytic oxidation studies
[3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine C10H12FNO2 - 3-Fluoro
- 4-Oxetanyloxy
197.21 Pharmaceutical intermediate
1-[4-(4-Fluorophenoxy)phenyl]ethanamine C14H13FNO - 4-Fluorophenoxy
- Ethanamine chain
233.26 Neurotransmitter analog studies
[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine C12H11FN2O - 2-Fluorophenoxy
- Pyridine ring
218.23 Radioligand development

Substituent Effects on Reactivity and Bioactivity

  • Fluorine Substitution: The presence of fluorine at the 3-position in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs. For example, 3-Fluoro-4-methylbenzylamine (C8H10FN) lacks the biphenyl system but shares the 3-fluoro substituent, which improves lipophilicity and resistance to oxidative degradation .
  • Biphenyl vs.
  • Heterocyclic Variants: Pyridine-containing derivatives (e.g., [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine) exhibit altered binding affinities in kinase assays due to nitrogen lone-pair interactions, a feature absent in the purely aromatic target compound .

Physicochemical Properties

  • oily consistency for tert-butyl-substituted analogs ).
  • Solubility : The biphenyl fluorination in the target compound likely reduces aqueous solubility compared to oxetane- or ethanamine-containing derivatives, which benefit from polar functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.